molecular formula C9H14N4O B2444029 4-Amino-1-cyclopentyl-1H-pyrazole-5-carboxamide CAS No. 2101196-38-5

4-Amino-1-cyclopentyl-1H-pyrazole-5-carboxamide

Cat. No.: B2444029
CAS No.: 2101196-38-5
M. Wt: 194.238
InChI Key: WGOCTHJHYPAPLN-UHFFFAOYSA-N
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Description

4-Amino-1-cyclopentyl-1H-pyrazole-5-carboxamide is a chemical compound with the molecular formula C9H14N4O. It is a derivative of pyrazole, a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-cyclopentyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine to form the cyclopentyl hydrazone intermediate. This intermediate is then reacted with a suitable nitrile, such as cyanoacetamide, under acidic or basic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-cyclopentyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-1-cyclopentyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclopentyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-cyclopentyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopentyl group may confer distinct steric and electronic properties, affecting its interactions with molecular targets and its overall pharmacokinetic profile .

Properties

IUPAC Name

4-amino-2-cyclopentylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c10-7-5-12-13(8(7)9(11)14)6-3-1-2-4-6/h5-6H,1-4,10H2,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOCTHJHYPAPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=C(C=N2)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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